molecular formula C10H10N2O2 B13972497 6-Hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile

6-Hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B13972497
M. Wt: 190.20 g/mol
InChI Key: UOWJPHYTOCHYJG-UHFFFAOYSA-N
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Description

1-allyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure. This compound is known for its diverse chemical reactivity and potential applications in various fields, including chemistry, biology, and industry. The presence of functional groups such as hydroxyl, methyl, and nitrile makes it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-allyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized through several methods. One common approach involves the condensation of acetoacetanilide with methyl cyanoacetate in the presence of a base such as potassium hydroxide . Another method includes the reaction of ethyl cyanoacetate with acetoacetanilide in ethanol, followed by the addition of potassium hydroxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to obtain 2-pyridones and their derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

1-allyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile and hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-allyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-hydroxy-4-methyl-6-oxo-1-prop-2-enylpyridine-3-carbonitrile

InChI

InChI=1S/C10H10N2O2/c1-3-4-12-9(13)5-7(2)8(6-11)10(12)14/h3,5,14H,1,4H2,2H3

InChI Key

UOWJPHYTOCHYJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=C1C#N)O)CC=C

Origin of Product

United States

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